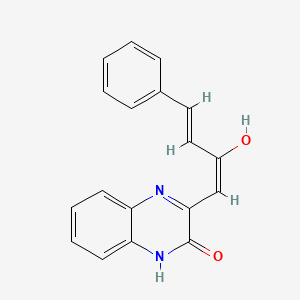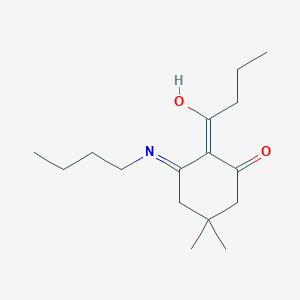![molecular formula C15H15NO3 B3719822 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3719822.png)
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Overview
Description
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as THF-AMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione is in the field of medicinal chemistry. 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have potent anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed that 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has also been shown to inhibit the growth and proliferation of cancer cells by disrupting various cellular processes.
Biochemical and Physiological Effects
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and antifungal properties, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory and antioxidant properties. 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has also been shown to have neuroprotective effects, making it a potential candidate for the development of new treatments for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have potent biological activity at low concentrations, making it a cost-effective compound for research purposes. However, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione also has limitations for lab experiments. Its complex synthesis process requires expertise in organic chemistry, and its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione. One potential direction is the development of new cancer therapies based on 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione. Additionally, further research is needed to fully understand the mechanism of action of 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione and its effects on various cellular processes. Furthermore, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has potential applications in the development of new antibiotics and treatments for neurodegenerative diseases, which should be explored in future research. Overall, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione is a promising compound with potential applications in various fields, and further research is needed to fully understand its potential.
Conclusion
In conclusion, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its complex synthesis process requires expertise in organic chemistry, and its mechanism of action is not fully understood. However, 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have potent biological activity, making it a potential candidate for the development of new cancer therapies, antibiotics, and treatments for neurodegenerative diseases. Further research is needed to fully understand the potential of 2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione and its applications in various fields.
properties
IUPAC Name |
3-hydroxy-2-(oxolan-2-ylmethyliminomethyl)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-11-5-1-2-6-12(11)15(18)13(14)9-16-8-10-4-3-7-19-10/h1-2,5-6,9-10,17H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGXPUBBMGFFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=CC2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B3719739.png)
![6-methyl-3-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,2,4-triazin-5(4H)-one](/img/structure/B3719743.png)

![ethyl 5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3719749.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3719763.png)
![methyl 5-{[(4-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B3719781.png)
![methyl 5-{[(2-hydroxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B3719784.png)



![methyl 3-butyryl-4-[(2,4-dichlorophenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719811.png)
![3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-thiophenedione](/img/structure/B3719819.png)
![5,5-dimethyl-2-{[(2-phenylpropyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719834.png)
![2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3719840.png)